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Compound of Interest

Compound Name: 2,6-Diaminonicotinic acid

Cat. No.: B069823

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2,6-
diaminonicotinic acid, a crucial scaffold in medicinal chemistry and drug development. The
following sections present predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic data, detailed experimental protocols for data acquisition, and a visual
representation of the analytical workflow. This information is intended to serve as a valuable
resource for the identification, characterization, and quality control of this important molecule.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following
tables summarize the predicted *H NMR, 3C NMR, and IR spectroscopic data for 2,6-
diaminonicotinic acid. These predictions are based on established principles of spectroscopy
and data from structurally related compounds, including 2,6-diaminopyridine and nicotinic acid.

Predicted *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~7.8-8.0 Doublet 1H H-4
~6.0-6.2 Doublet 1H H-5
~6.5 - 7.0 (broad) Singlet 4H -NH:z (at C2 and C6)
~12.0 - 13.0 (broad) Singlet 1H -COOH

13 _ 6)
Chemical Shift (d) ppm Assignment
~168 - 172 C=0 (Carboxylic Acid)
~158 - 162 C-2
~155 - 159 C-6
~140 - 145 C-4
~105-110 C-3
~95-100 C-5

Predicted IR Absorption Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment
3450 - 3300 Strong, Broad N-H stretching (Amino groups)
O-H stretching (Carboxylic
3300 - 2500 Strong, Very Broad )
acid)
C=0 stretching (Carboxylic
~1700 - 1680 Strong )
acid)
~1640 - 1600 Strong N-H bending (Amino groups)
i C=C and C=N stretching
~1600, ~1580, ~1470 Medium to Strong S
(Pyridine ring)
) C-N stretching (Aromatic
~1300 - 1200 Medium _
amine)
~900 - 650 Medium to Weak C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of 2,6-
diaminonicotinic acid.

NMR Spectroscopy

1. Sample Preparation:

¢ Dissolve approximately 5-10 mg of 2,6-diaminonicotinic acid in 0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de).

e Vortex the sample until the solid is completely dissolved.
o Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Spectroscopy:

e Instrument: 500 MHz NMR Spectrometer.

e Solvent: DMSO-ds.
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e Temperature: 298 K.

e Pulse Program: Standard single-pulse experiment (zg30).

e Number of Scans: 16.

o Relaxation Delay: 2.0 seconds.

e Acquisition Time: 4.0 seconds.

e Spectral Width: 16 ppm.

o Referencing: The residual DMSO peak at 2.50 ppm is used as the internal reference.
3. 13C NMR Spectroscopy:

e Instrument: 125 MHz NMR Spectrometer.

e Solvent: DMSO-ds.

e Temperature: 298 K.

e Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
e Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2.0 seconds.

e Acquisition Time: 1.5 seconds.

e Spectral Width: 240 ppm.

o Referencing: The DMSO-ds carbon signals at 39.52 ppm are used as the internal reference.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):
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e Grind a small amount (1-2 mg) of 2,6-diaminonicotinic acid with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

» Place a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-
transparent pellet.

2. Data Acquisition:

¢ Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
e Mode: Transmission.

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~2.

e Number of Scans: 32.

e Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be recorded prior to sample analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2,6-diaminonicotinic acid.
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Process NMR Data Process IR Spectrum
(FT, Phasing, Baseline Correction) (Baseline Correction, Peak Picking)
Interpret NMR Spectra Interpret IR Spectrum
(Chemical Shifts, Multiplicity) (Functional Group Analysis)

Reporting

Final Spectroscopic Report

Click to download full resolution via product page
Caption: Workflow for the Spectroscopic Analysis of 2,6-Diaminonicotinic Acid.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Diaminonicotinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069823#spectroscopic-analysis-of-2-6-
diaminonicotinic-acid-nmr-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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